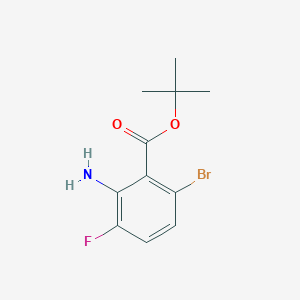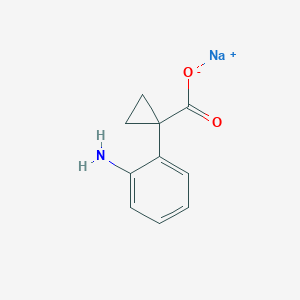![molecular formula C14H17BrN2OS B2625609 (5-bromopyridin-3-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1705830-84-7](/img/structure/B2625609.png)
(5-bromopyridin-3-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-bromopyridin-3-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C14H17BrN2OS and its molecular weight is 341.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurotransmitter System Studies
Research involving analogs of tryptophan, such as α-Methyl-l-tryptophan (α-MTrp), has been focused on studying the brain's serotonergic system. α-MTrp, as a precursor of serotonin (5-HT), has been used to measure brain 5-HT synthesis rates, suggesting a possible application area for similar compounds in exploring neurotransmitter pathways (Diksic & Young, 2001). This approach is valuable for understanding the control of 5-HT synthesis and its alteration by drugs, which could extend to researching the effects of novel compounds on the serotonergic system.
Pharmacological Potential in Neurodegenerative and Psychiatric Disorders
Compounds structurally related to the query have been explored for their anxiolytic and antidepressant potential. For instance, AR-A000002, a selective 5-hydroxytryptamine (HT)1B antagonist, has shown utility in treating anxiety and affective disorders, demonstrating the potential therapeutic value of similar compounds in psychiatric and neurological conditions (Hudzik et al., 2003).
Antitumor and Photodynamic Therapy
Research on chrysophanol and its effects on malignant optic nerve meningioma cell lines reveals the anticancer potential of compounds with specific structural features. Such studies indicate the broader applicability of structurally complex molecules in inducing apoptosis and inhibiting cancer cell growth, which could be an area of interest for the compound (Zeng et al., 2019).
properties
IUPAC Name |
(5-bromopyridin-3-yl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2OS/c1-19-13-5-11-2-3-12(6-13)17(11)14(18)9-4-10(15)8-16-7-9/h4,7-8,11-13H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPXTBKFSIYYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-2-(1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2625527.png)


![2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B2625532.png)

![N-cyclohexyl-4-methyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2625534.png)
![2-[1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]triazol-4-yl]propan-2-ol](/img/structure/B2625535.png)
amine](/img/structure/B2625538.png)




![3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide](/img/structure/B2625547.png)
